molecular formula C9H5ClN4O4 B6615699 3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid CAS No. 1469153-87-4

3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid

Cat. No. B6615699
CAS RN: 1469153-87-4
M. Wt: 268.61 g/mol
InChI Key: MSBLGROVUMBYBM-UHFFFAOYSA-N
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Description

3-Chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid (3-Cl-4-NBTBA) is a compound of interest in the scientific community due to its versatile applications in various fields, such as organic synthesis, catalysis, and drug discovery. It is a compound of the nitrobenzoic acid family and is composed of a benzene ring, a chlorine atom, and a nitro group attached to a 1H-1,2,4-triazol-1-yl group.

Scientific Research Applications

3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid has a variety of applications in scientific research. It can be used as a catalyst in organic synthesis reactions, such as the synthesis of substituted indoles and pyrroles. It can also be used for the synthesis of a variety of heterocyclic compounds. In addition, this compound is used in drug discovery to develop new drugs with improved pharmacological properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid is not fully understood. However, it is believed that the nitro group of the compound is responsible for its catalytic activity. The nitro group is thought to act as an electron-withdrawing group, which increases the electrophilicity of the molecule and facilitates the reaction of the substrate with the catalytic species.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, some studies have suggested that the compound may have the potential to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, this compound has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid in lab experiments is its versatility. It can be used as a catalyst in organic synthesis reactions, as well as for the synthesis of heterocyclic compounds. In addition, the compound can be used in drug discovery to develop new drugs with improved pharmacological properties. However, there are some limitations to using this compound in lab experiments. The compound is highly reactive and can be explosive when heated or exposed to air. In addition, the compound is toxic and should be used with caution.

Future Directions

There are many potential future directions for 3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid research. One potential direction is the development of new catalysts based on the compound. Another potential direction is the exploration of the compound’s potential applications in drug discovery. In addition, further research could be done to investigate the biochemical and physiological effects of the compound, as well as its potential toxicity. Finally, further research could be done to explore the potential for this compound to be used in other organic synthesis reactions, such as the synthesis of polymers and dyes.

Synthesis Methods

3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid can be synthesized by a multi-step process. The first step involves the reaction of 3,5-dichloroaniline and 1,2,4-triazole to form 3-chloro-4-amino-1H-1,2,4-triazole. This is followed by the reaction of 3-chloro-4-amino-1H-1,2,4-triazole with 3-nitrobenzaldehyde to form this compound.

properties

IUPAC Name

3-chloro-4-(3-nitro-1,2,4-triazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4O4/c10-6-3-5(8(15)16)1-2-7(6)13-4-11-9(12-13)14(17)18/h1-4H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBLGROVUMBYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)N2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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